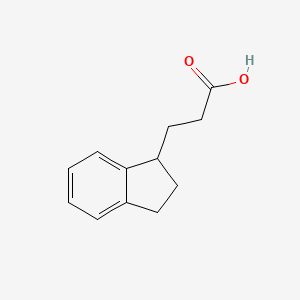
3-(2,3-ジヒドロ-1H-インデン-1-イル)プロパン酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,3-dihydro-1H-inden-1-yl)propanoic acid is an organic compound with the molecular formula C12H14O2 It is a derivative of indene, a bicyclic hydrocarbon, and features a propanoic acid group attached to the indene structure
科学的研究の応用
3-(2,3-dihydro-1H-inden-1-yl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用機序
Indole derivatives are known to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . They bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
The indole nucleus is found in many important synthetic drug molecules and has been used in treatment . It’s an important heterocyclic system that provides the skeleton to many bioactive compounds .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-dihydro-1H-inden-1-yl)propanoic acid typically involves the hydrogenation of indene to form 2,3-dihydroindene, followed by a Friedel-Crafts acylation reaction with propanoic acid. The reaction conditions often include the use of a catalyst such as aluminum chloride (AlCl3) and an inert solvent like dichloromethane (CH2Cl2). The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of 3-(2,3-dihydro-1H-inden-1-yl)propanoic acid may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of high-pressure hydrogenation and advanced catalytic systems can further enhance the production process, making it more cost-effective and scalable.
化学反応の分析
Types of Reactions
3-(2,3-dihydro-1H-inden-1-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous solution under acidic conditions.
Reduction: LiAlH4 in anhydrous ether.
Substitution: AlCl3 as a catalyst in the presence of an electrophile.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Introduction of functional groups such as halogens, nitro groups, or alkyl groups.
類似化合物との比較
Similar Compounds
Indene: The parent compound of 3-(2,3-dihydro-1H-inden-1-yl)propanoic acid.
Indole-3-acetic acid: A plant hormone with a similar indene structure.
3-(2,5-dioxo-2,5-dihydro-pyrrol-1-yl)propanoic acid: Another derivative with a different functional group.
Uniqueness
3-(2,3-dihydro-1H-inden-1-yl)propanoic acid is unique due to its specific structural features and the presence of the propanoic acid group, which imparts distinct chemical and biological properties
特性
IUPAC Name |
3-(2,3-dihydro-1H-inden-1-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c13-12(14)8-7-10-6-5-9-3-1-2-4-11(9)10/h1-4,10H,5-8H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCKWJLDPHMBXEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C1CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[3-(4-benzylpiperidin-1-yl)-3-oxopropyl]-4-(2-phenylethyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/new.no-structure.jpg)
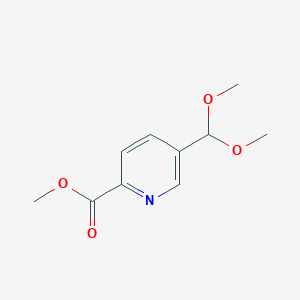
![5-Ethyl-2-({1-[(oxan-3-yl)methyl]piperidin-4-yl}oxy)pyrimidine](/img/structure/B2539421.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine](/img/structure/B2539424.png)
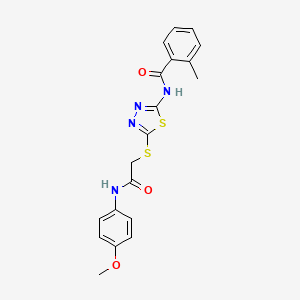
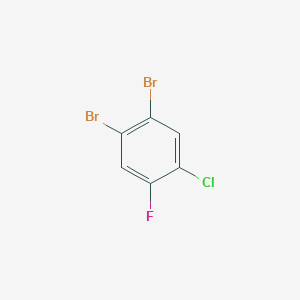

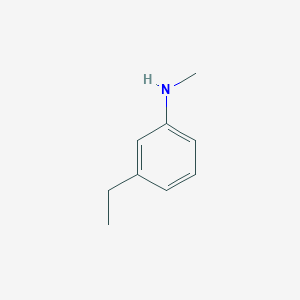
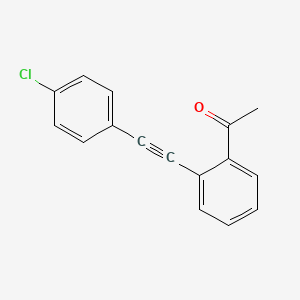
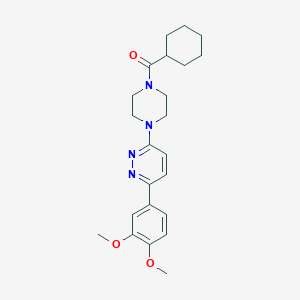
![2-chloro-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B2539439.png)
